molecular formula C7H5Cl2NO2 B1655750 2,6-dichloro-5-methylpyridine-3-carboxylic acid CAS No. 415965-43-4

2,6-dichloro-5-methylpyridine-3-carboxylic acid

Cat. No.: B1655750
CAS No.: 415965-43-4
M. Wt: 206.02
InChI Key: SHICBPVSWKNERH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-dichloro-5-methylpyridine-3-carboxylic acid can be synthesized through the esterification of 2,6-dichloronicotinic acid. One common method involves dissolving 2,6-dichloronicotinic acid in methanol and adding sulfuric acid as a catalyst. The mixture is then refluxed for about 20 hours . Another method involves cooling a solution of 2,6-dichloronicotinic acid in methanol to 0°C and adding thionyl chloride. The reaction mixture is stirred at 0°C for an hour .

Industrial Production Methods

Industrial production methods for methyl 2,6-dichloronicotinic acid typically involve large-scale esterification processes using similar reagents and conditions as those used in laboratory synthesis. The choice of reagents and conditions may vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-5-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted pyridine derivatives.

    Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols.

    Coupling Reactions: Products include biaryl compounds.

Mechanism of Action

The mechanism of action of methyl 2,6-dichloronicotinic acid involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that the compound can act as an inhibitor of certain enzymes and receptors. The presence of chlorine atoms in the pyridine ring enhances its binding affinity to target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dichloro-5-methylpyridine-3-carboxylic acid is unique due to its specific ester group, which influences its reactivity and solubility. The presence of the methyl ester group makes it more suitable for certain synthetic applications compared to its analogs .

Properties

IUPAC Name

2,6-dichloro-5-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-3-2-4(7(11)12)6(9)10-5(3)8/h2H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHICBPVSWKNERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701242644
Record name 2,6-Dichloro-5-methyl-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701242644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415965-43-4
Record name 2,6-Dichloro-5-methyl-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=415965-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-5-methyl-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701242644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloro-5-methylpyridine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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